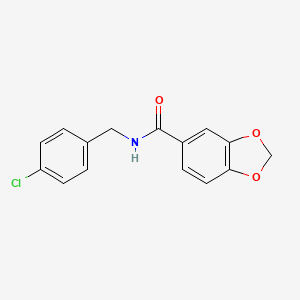

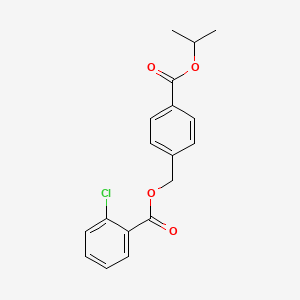

4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

描述

4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, also known as AG-490, is a small molecule inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This compound has been widely used in scientific research to study the role of JAK/STAT signaling in various physiological and pathological processes.

作用机制

4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine inhibits the JAK/STAT signaling pathway by blocking the phosphorylation of JAK and STAT proteins, which are essential for the activation of downstream signaling pathways. This inhibition leads to the suppression of gene expression and cell proliferation in cancer cells and the reduction of cytokine production in immune cells.

Biochemical and Physiological Effects

4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine has been shown to have a range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, 4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine can induce apoptosis and inhibit cell cycle progression, leading to reduced tumor growth and survival. In immune cells, 4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine can modulate the differentiation and activation of T cells, leading to altered immune responses. Additionally, 4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine can reduce the production of inflammatory cytokines, leading to decreased inflammation and associated symptoms.

实验室实验的优点和局限性

4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine has several advantages for use in lab experiments, including its high potency, specificity, and availability. However, 4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine also has some limitations, including its potential toxicity and off-target effects. Careful optimization of experimental conditions and use of appropriate controls can help to mitigate these limitations.

未来方向

There are several potential future directions for research on 4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine and JAK/STAT signaling. One area of interest is the development of more potent and selective inhibitors of JAK/STAT signaling, which could have therapeutic potential for a range of diseases. Another area of interest is the investigation of the role of JAK/STAT signaling in other physiological processes, such as metabolism and neurodegeneration. Finally, there is potential for the development of combination therapies using 4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine and other inhibitors to target multiple signaling pathways and improve treatment outcomes.

合成方法

The synthesis of 4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine involves a multi-step process starting from 2,4,6-trichlorobenzoic acid and phenylhydrazine. The intermediate product is then reacted with 4-chlorobenzaldehyde to form the final product, 4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine. The purity and yield of 4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine can be optimized by using different reaction conditions and purification techniques.

科学研究应用

4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine has been used in numerous scientific studies to investigate the role of JAK/STAT signaling in cancer, inflammation, and immune system regulation. In cancer research, 4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine has been shown to inhibit the growth and survival of several types of cancer cells, including leukemia, breast cancer, and prostate cancer cells. Inflammation research has indicated that 4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine can reduce the production of inflammatory cytokines and alleviate symptoms of inflammatory diseases. Additionally, 4-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine has been used to study the role of JAK/STAT signaling in immune system regulation, particularly in the differentiation and activation of T cells.

属性

IUPAC Name |

4-phenyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3N3/c16-10-6-12(17)14(13(18)7-10)21-15(19)11(8-20-21)9-4-2-1-3-5-9/h1-8H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLGLGYLBGHGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2)C3=C(C=C(C=C3Cl)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212658 | |

| Record name | 4-Phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957354-35-7 | |

| Record name | 4-Phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957354-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871388.png)

![ethyl 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylate](/img/structure/B5871396.png)

![N-(4-methoxybenzyl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5871407.png)

![2-[2-(4-tert-butylbenzylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5871432.png)

![1-(4-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5871439.png)

![2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)